![molecular formula C22H15NO3 B12623751 2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran CAS No. 918429-39-7](/img/structure/B12623751.png)
2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran is an organic compound characterized by its complex structure, which includes a naphthalene ring, a nitroethenyl group, and a phenylfuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran typically involves multi-step organic reactions. One common method starts with the nitration of naphthalene to form 2-nitronaphthalene. This intermediate is then subjected to a condensation reaction with benzaldehyde to yield 2-(Naphthalen-1-yl)-2-nitroethene. Finally, this compound undergoes a cyclization reaction with phenylfuran under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Naphthalen-1-yl)acetonitrile
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- Naphthopyrans
Uniqueness
2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran is unique due to its combination of a naphthalene ring, a nitroethenyl group, and a phenylfuran moiety. This unique structure imparts distinct photophysical and chemical properties, making it valuable for specific applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
918429-39-7 |
|---|---|
Formule moléculaire |
C22H15NO3 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-(2-naphthalen-1-yl-2-nitroethenyl)-5-phenylfuran |
InChI |
InChI=1S/C22H15NO3/c24-23(25)21(20-12-6-10-16-7-4-5-11-19(16)20)15-18-13-14-22(26-18)17-8-2-1-3-9-17/h1-15H |
Clé InChI |
VIFBDQYIQAPLOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(O2)C=C(C3=CC=CC4=CC=CC=C43)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12623668.png)
![4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623671.png)

![7-Oxa-12-thia-3-aza-spiro[5.6]dodecane](/img/structure/B12623691.png)
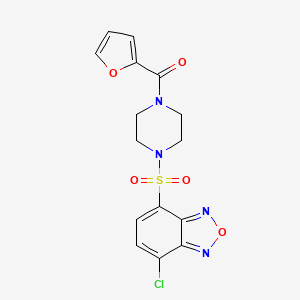
![2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12623699.png)

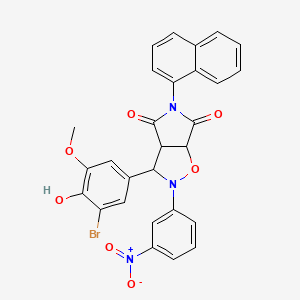
![tert-butyl (3S)-3-{[4-(cyclopentylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B12623726.png)

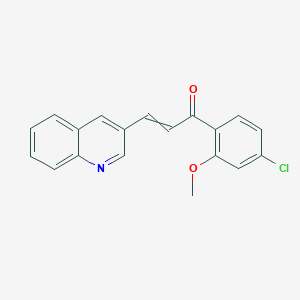
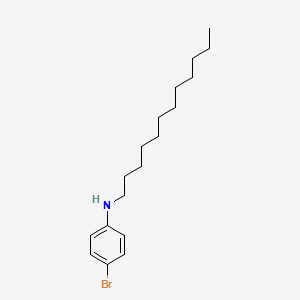
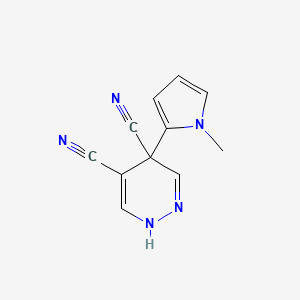
![1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide](/img/structure/B12623745.png)
